

2,6-Dichloropyrimidine-4-carboxylic acid CAS number 16492-28-7 properties

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Compound of Interest

Compound Name: 2,6-Dichloropyrimidine-4-carboxylic acid

Cat. No.: B095656

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An In-depth Technical Guide to **2,6-Dichloropyrimidine-4-carboxylic acid** (CAS: 16492-28-7)

Introduction

2,6-Dichloropyrimidine-4-carboxylic acid, identified by CAS number 16492-28-7, is a pivotal heterocyclic building block in modern organic and medicinal chemistry.^[1] Its rigid pyrimidine core, functionalized with two reactive chlorine atoms and a carboxylic acid handle, offers a versatile platform for the synthesis of complex molecules. The strategic placement of these functional groups allows for selective, stepwise modifications, making it a highly valued intermediate in the development of agrochemicals, dyes, and, most notably, pharmaceutical agents.^[1] This guide provides a comprehensive overview of its chemical properties, reactivity, applications, and handling protocols, designed for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Computational Properties

The utility of a chemical scaffold is fundamentally dictated by its physical and chemical properties. These attributes influence its solubility, reactivity, and pharmacokinetic behavior when incorporated into larger molecules.

Core Physicochemical Data

The fundamental properties of **2,6-Dichloropyrimidine-4-carboxylic acid** are summarized below.

Property	Value	Source(s)
CAS Number	16492-28-7	[1] [2] [3]
Molecular Formula	C ₅ H ₂ Cl ₂ N ₂ O ₂	[1] [2] [3]
Molecular Weight	192.99 g/mol	[1] [2] [3]
IUPAC Name	2,6-dichloropyrimidine-4-carboxylic acid	[4]
Melting Point	90 °C	[1]
SMILES	C1=C(N=C(N=C1Cl)Cl)C(=O)O	[1] [2] [4]
InChI	InChI=1S/C5H2Cl2N2O2/c6-3-1-2(4(10)11)8-5(7)9-3/h1H, (H,10,11)	[4]
InChIKey	MOXUTXQEKPCKKS-UHFFFAOYSA-N	[4]

Computed Chemical Descriptors

Computational properties help predict the behavior of the molecule in biological systems and synthetic reactions.

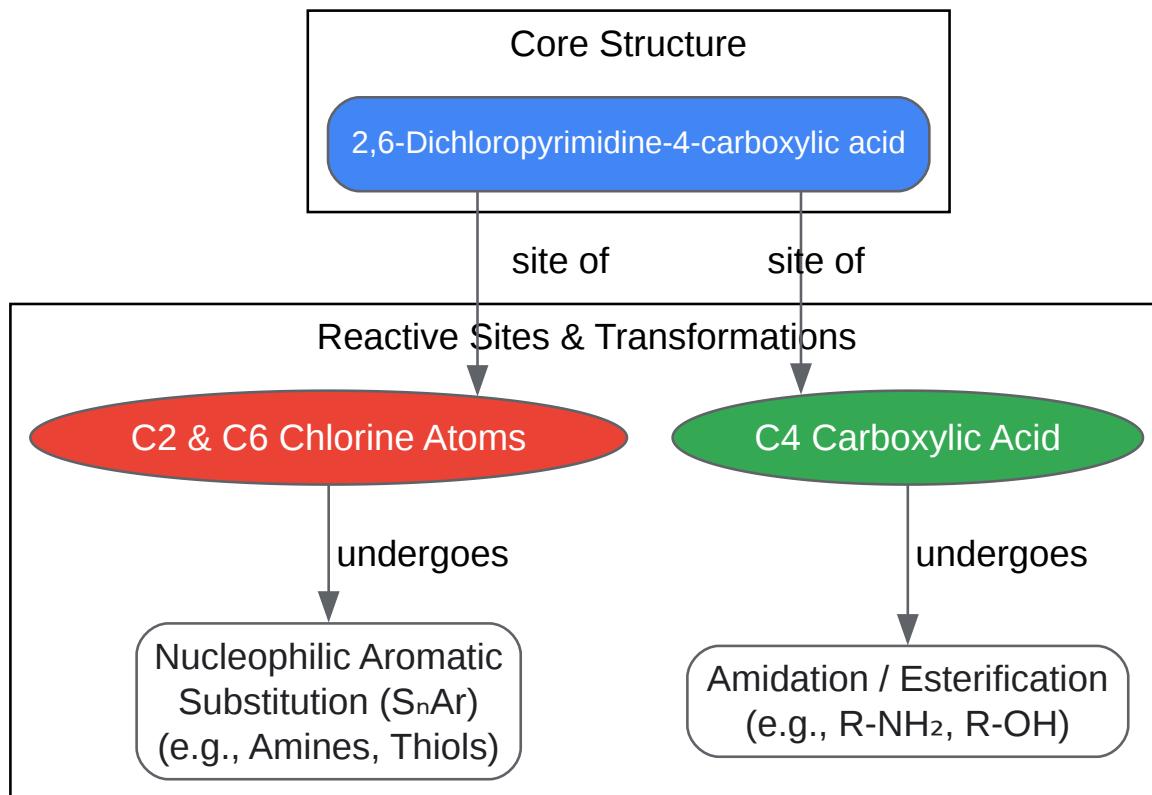
Descriptor	Value	Source
Topological Polar Surface Area (TPSA)	63.08 Å ²	[2]
LogP (Octanol-Water Partition Coefficient)	1.4816	[2]
Hydrogen Bond Acceptors	3	[2]
Hydrogen Bond Donors	1	[2]
Rotatable Bonds	1	[2]

Reactivity and Synthetic Utility

The synthetic value of **2,6-Dichloropyrimidine-4-carboxylic acid** stems from its distinct reactive sites. The electron-deficient pyrimidine ring, further activated by two chlorine atoms, is highly susceptible to nucleophilic aromatic substitution (S_nAr). The chlorine atoms at the C2 and C6 positions can be sequentially displaced by a variety of nucleophiles, including amines, thiols, and alcohols.

This reactivity profile allows for the construction of diverse molecular libraries. For instance, reaction with a primary amine can lead to the formation of a mono-substituted aminopyrimidine, with the second chlorine atom available for subsequent functionalization. The carboxylic acid group provides an orthogonal reactive handle for amide bond formation, esterification, or reduction, further expanding its synthetic potential. This dual reactivity is a cornerstone of its application in combinatorial chemistry and targeted drug design.[\[5\]](#)

Reactivity Profile of 2,6-Dichloropyrimidine-4-carboxylic acid

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Caption: Key reactive sites and transformations of the title compound.

Applications in Research and Development Scaffold for Medicinal Chemistry

The pyrimidine ring is a privileged scaffold found in numerous FDA-approved drugs. The ability of **2,6-Dichloropyrimidine-4-carboxylic acid** to serve as a precursor to diverse substituted pyrimidines makes it a valuable starting material in drug discovery campaigns targeting kinases, G-protein coupled receptors (GPCRs), and other enzyme classes.

Intermediate in Chemical Synthesis

Beyond pharmaceuticals, it serves as an intermediate in the manufacture of various organic compounds, including agrochemicals and dyes, where the pyrimidine core imparts specific desired properties.^[1]

Derivatization Agent for Analytical Chemistry

A notable application is in the quantitative analysis of metabolites like carboxylic acids in biological samples.^[5] The high polarity and poor ionization efficiency of many endogenous carboxylic acids make them challenging to analyze via reversed-phase liquid chromatography-mass spectrometry (LC-MS).^[5] Derivatization with a pyrimidine-based reagent, structurally similar to the title compound, enhances hydrophobicity for better chromatographic retention and introduces a readily ionizable nitrogenous ring, facilitating robust detection in positive electrospray ionization (ESI) mode.^[5]

Safety, Handling, and Storage

Proper handling of **2,6-Dichloropyrimidine-4-carboxylic acid** is essential to ensure laboratory safety. It is classified as an irritant.

GHS Hazard Information

Category	Details	Source(s)
Pictogram	GHS07 (Exclamation Mark)	[4] [6]
Signal Word	Warning	[4] [7]
Hazard Statements	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	[4] [7]
Precautionary Statements	P261, P264, P280, P302+P352, P305+P351+P338	[4] [7] [8]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.^[7] Ensure eyewash stations and safety showers are readily accessible.^[9]
- Personal Protective Equipment:

- Eye/Face Protection: Wear chemical safety goggles (compliant with EN 166).[[7](#)]
- Hand Protection: Use chemically resistant protective gloves.[[7](#)]
- Skin and Body Protection: Wear a lab coat or long-sleeved clothing.[[7](#)]
- Respiratory Protection: If working outside a fume hood or with large quantities, use a NIOSH-approved respirator with an appropriate dust mask or cartridge.[[7](#)]
- Hygiene: Avoid ingestion, inhalation, and contact with skin or eyes.[[7](#)] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[[7](#)][[10](#)]

Storage Conditions

To maintain chemical integrity, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[[6](#)][[7](#)][[9](#)] For long-term stability, storage in a freezer at temperatures of -15°C to -20°C is recommended.[[1](#)][[2](#)]

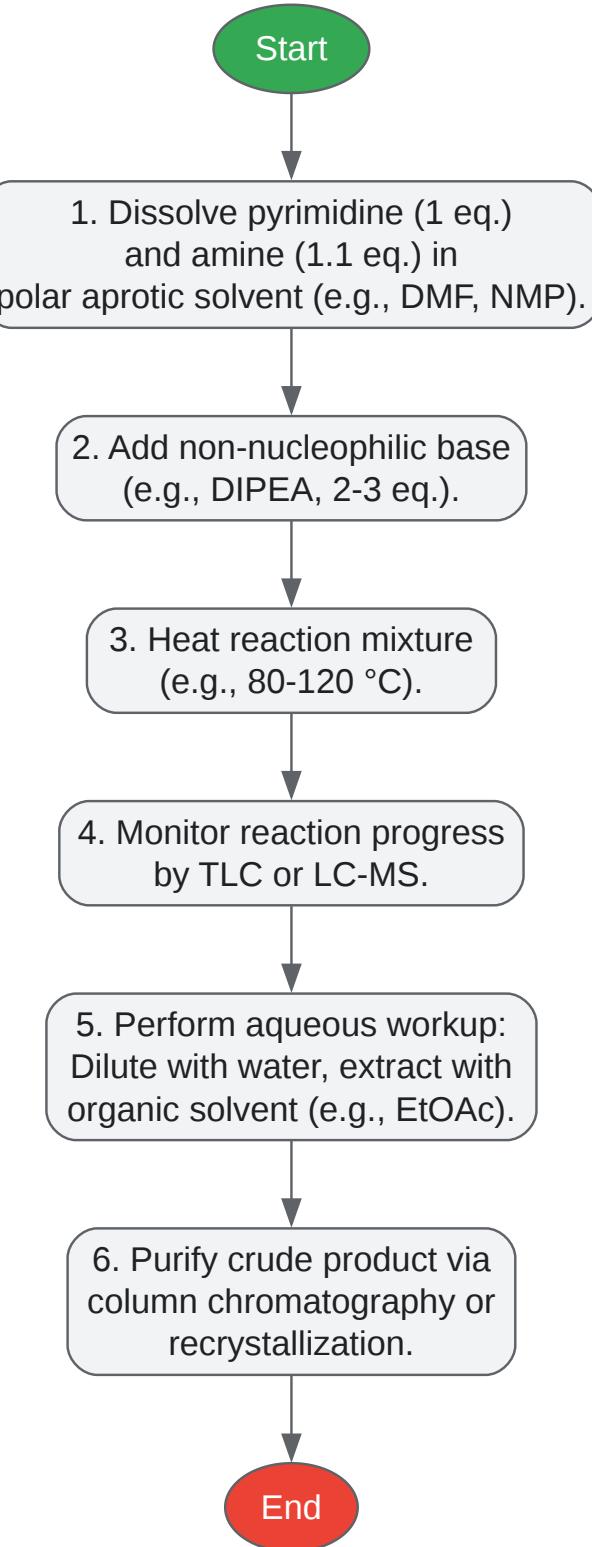
Experimental Protocols

The following protocols are representative of the compound's primary applications and are intended for trained professionals.

Protocol: General Nucleophilic Aromatic Substitution (S_nAr)

This protocol describes a general procedure for the reaction of **2,6-Dichloropyrimidine-4-carboxylic acid** with a generic primary amine.

Workflow: Nucleophilic Aromatic Substitution

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Caption: A typical experimental workflow for an S_nAr reaction.

Methodology:

- Reaction Setup: In a round-bottom flask, dissolve **2,6-Dichloropyrimidine-4-carboxylic acid** (1.0 eq.) in a suitable polar aprotic solvent (e.g., N,N-Dimethylformamide or Dioxane).
- Reagent Addition: Add the desired primary or secondary amine (1.0-1.2 eq.) to the solution, followed by the addition of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to scavenge the HCl byproduct.
- Reaction Conditions: Stir the mixture at an elevated temperature (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the resulting crude material by flash column chromatography on silica gel or by recrystallization to yield the desired mono-substituted product.

Protocol: Analytical Characterization by HPLC

This protocol outlines a standard method for assessing the purity of the title compound.

Methodology:

- Sample Preparation: Prepare a stock solution of **2,6-Dichloropyrimidine-4-carboxylic acid** at approximately 1 mg/mL in a suitable diluent, such as a 50:50 (v/v) mixture of acetonitrile and water.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV detector at 254 nm.
- Analysis: Inject 5-10 μ L of the sample solution. The purity can be determined by integrating the peak area of the main component relative to the total peak area. The identity can be confirmed by coupling the HPLC system to a mass spectrometer (LC-MS).[\[11\]](#)

References

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